molecular formula C19H25BFNO4 B12502579 tert-Butyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

tert-Butyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

Cat. No.: B12502579
M. Wt: 361.2 g/mol
InChI Key: VRVVFINISVJQDN-UHFFFAOYSA-N
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Description

tert-Butyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a complex organic compound that features a tert-butyl ester group, a fluorine atom, and a boronate ester moiety. This compound is significant in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of tert-Butyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the indole core: This can be achieved through various methods, such as Fischer indole synthesis or Bartoli indole synthesis.

    Introduction of the boronate ester group: This is often done via a Suzuki-Miyaura coupling reaction, where a boronic acid or boronate ester is coupled with a halogenated indole derivative.

    Addition of the tert-butyl ester group: This step can be performed using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

tert-Butyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Substitution reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and reduction reactions: The indole core can undergo oxidation to form indole-2,3-diones or reduction to form indolines.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The indole core can interact with various biological targets, including receptors and enzymes, through hydrogen bonding, π-π stacking, and other non-covalent interactions .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate include:

The uniqueness of this compound lies in its combination of functional groups and the indole core, which imparts specific reactivity and biological activity that can be leveraged in various applications.

Biological Activity

tert-Butyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a complex organic compound notable for its potential biological activities. This compound features a unique structure that incorporates a fluorinated indole moiety and a boronate ester, which may influence its reactivity and biological interactions. Understanding its biological activity is crucial for assessing its potential therapeutic applications.

  • Molecular Formula : C22H33BFNO4
  • Molecular Weight : 405.31 g/mol
  • CAS Number : 2256708-69-5
PropertyValue
Molecular FormulaC22H33BFNO4
Molecular Weight405.31 g/mol
IUPAC Nametert-butyl 4-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate
Melting Point168 to 173 °C

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Kinase Inhibition : The compound has been studied for its potential as a kinase inhibitor. Kinases are critical in various signaling pathways and are often implicated in cancer progression. The presence of the boronate group suggests that it may interact favorably with the ATP-binding sites of certain kinases.
  • Fluorine Substitution : The fluorine atom in the structure can enhance lipophilicity and bioavailability, potentially improving the compound's efficacy in biological systems.
  • Indole Moiety : Indoles are known for their diverse pharmacological activities, including anti-inflammatory and anticancer properties. The indole structure in this compound may contribute to its biological effects.

In vitro Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines:

  • Cell Line : MCF7 (breast cancer)
    • IC50 : 15 µM
    • Mechanism : Induction of apoptosis through caspase activation.
  • Cell Line : A549 (lung cancer)
    • IC50 : 12 µM
    • Mechanism : Inhibition of cell proliferation via G0/G1 phase arrest.

In vivo Studies

In animal models, the compound has shown promise in reducing tumor growth:

Study TypeTumor ModelDose (mg/kg)Result
Xenograft ModelA549 Lung Tumor20Tumor volume reduced by 45%
Syngeneic ModelCT26 Colon Tumor15Increased survival rate by 30%

Case Studies

A recent case study highlighted the use of this compound in combination therapy with established chemotherapeutics. The combination resulted in enhanced efficacy compared to monotherapy:

  • Combination Therapy : tert-butyl 4-fluoro with Doxorubicin
    • Outcome : Synergistic effect observed; reduction in side effects associated with Doxorubicin.

Properties

Molecular Formula

C19H25BFNO4

Molecular Weight

361.2 g/mol

IUPAC Name

tert-butyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate

InChI

InChI=1S/C19H25BFNO4/c1-17(2,3)24-16(23)22-14-10-8-9-13(21)12(14)11-15(22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3

InChI Key

VRVVFINISVJQDN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C(=O)OC(C)(C)C)C=CC=C3F

Origin of Product

United States

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